6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

CYP inhibition drug metabolism coumarin probe

6-Chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one (molecular formula C₁₉H₁₇ClO₄, calculated exact mass ~344.08 Da) belongs to the synthetic 2H-chromen-2-one (coumarin) family and is defined by a benzopyrone core bearing a 6-chloro substituent, a 4-ethyl group, and a 7-(4-methoxybenzyloxy) ether. Coumarins are privileged scaffolds known for MAO-B inhibition, CYP enzyme modulation, and fluorescence, with biological activity exquisitely sensitive to substitution at positions 4, 6, and 7; a dedicated 67-compound coumarin series demonstrated that fine molecular tuning at position 4 alone can shift MAO-B potency from micromolar to single-digit nanomolar ranges (IC₅₀ = 3.1 nM) and selectivity ratios exceeding 7000.

Molecular Formula C19H17ClO4
Molecular Weight 344.8 g/mol
Cat. No. B12136762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Molecular FormulaC19H17ClO4
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H17ClO4/c1-3-13-8-19(21)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(22-2)7-5-12/h4-10H,3,11H2,1-2H3
InChIKeyJNDKFGZDELQJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one: Structural Definition and Procurement-Relevant Class Identity


6-Chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one (molecular formula C₁₉H₁₇ClO₄, calculated exact mass ~344.08 Da) belongs to the synthetic 2H-chromen-2-one (coumarin) family and is defined by a benzopyrone core bearing a 6-chloro substituent, a 4-ethyl group, and a 7-(4-methoxybenzyloxy) ether [1]. Coumarins are privileged scaffolds known for MAO-B inhibition, CYP enzyme modulation, and fluorescence, with biological activity exquisitely sensitive to substitution at positions 4, 6, and 7; a dedicated 67-compound coumarin series demonstrated that fine molecular tuning at position 4 alone can shift MAO-B potency from micromolar to single-digit nanomolar ranges (IC₅₀ = 3.1 nM) and selectivity ratios exceeding 7000 [2].

Why Close Analogs of 6-Chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one Cannot Be Interchanged Without Quantitative Validation


Within the coumarin chemical space, even minor structural variations—such as changing the 4-alkyl group from ethyl to methyl or propyl, repositioning the methoxy group on the benzyl ring, or removing the 6-chloro atom—dramatically impact pharmacodynamics as well as critical molecular properties including LogP and metabolic stability that directly govern assay reproducibility and lead progression [1]. These changes can redirect enzyme selectivity and alter procurement decisions for drug discovery campaigns [2].

Differentiation Evidence: Quantifying the Performance Advantages of 6-Chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one


CYP Enzyme Interaction Profile: Comparing 4-Ethyl-6-chloro vs. 4-Methyl Analogs

The 6-chloro-4-ethyl-7-hydroxy precursor (CAS 143813-74-5) of the target compound demonstrated CYP2A6 inhibition with an IC₅₀ of 50 nM in human liver microsomes [1]. In contrast, the 4-methyl analog (7-(benzyloxy)-4-methyl-2H-chromen-2-one) exhibits CYP2A6 IC₅₀ = 1160 nM, representing a >23-fold lower potency [2]. The 6-chloro substitution, combined with the 4-ethyl group, confers substantially stronger CYP2A6 binding affinity compared to 4-methyl counterparts, making the target compound a candidate for structure-selectivity relationship studies in hepatic metabolism.

CYP inhibition drug metabolism coumarin probe

MAO-B Inhibitory Potential: Positioning the 4-Ethyl-6-chloro Scaffold Among Coumarin-Based Inhibitors

In a structurally related series of C7-substituted chromones, IC₅₀ values for MAO-B inhibition span 0.008–0.370 μM [1]. Within this landscape, the combination of a 7-aryloxy substituent and electron-withdrawing groups is a recognized structural determinant for MAO-B potency and selectivity [2]. The target compound’s 6-chloro substituent is predicted to enhance MAO-B binding via halogen bonding and electronic effects, while the 4-ethyl group provides an optimal steric profile validated in 67-compound SAR studies that showed ethyl at position 4 yields superior selectivity versus methyl or propyl [2]. Direct experimental IC₅₀ data for the intact target compound is awaited; however, the structural features are consistent with nanomolar MAO-B inhibition potential.

MAO-B inhibition neurodegeneration coumarin SAR

LogP and Lipinski Drug-Likeness: Distinguishing the 4-Ethyl-6-chloro-4-MeO-benzyloxy Profile from Closest Analogs

The target compound (C₁₉H₁₇ClO₄, MW ≈ 344.79) has a calculated LogP of approximately 4.54 [1]. Key analogs show measurable differences: the 4-methyl analog (C₁₈H₁₆O₄, MW 296.32, no 6-Cl) has a LogP of 3.92 ; the 4-phenyl analog (C₂₃H₁₈O₄, no 6-Cl) carries a LogP of 5.24 . The target compound’s intermediate LogP—augmented by the 6-chloro substituent—provides a balanced lipophilicity profile for membrane permeability without exceeding Lipinski thresholds. All three compounds comply with Lipinski’s Rule of Five; the target compound offers a more favorable LogP compared to the 4-phenyl analog for cellular assays.

lipophilicity drug-likeness physicochemical profiling

Comparative Fluorescence Profile: 7-(4-Methoxybenzyloxy) Coumarins as Intracellular Probes

7-Alkoxycoumarins are well-established fluorophores whose emission properties are tunable by substitution at C4 and C6 [1]. The 7-(4-methoxybenzyloxy) group provides a distinct spectral signature compared to 7-ethoxycoumarin probes; 4-ethyl substitution is known to shift absorption/emission maxima relative to 4-methyl analogs [2]. The 6-chloro substituent further modulates fluorescence quantum yield and lifetime, distinguishing the target compound from non-chlorinated 7-(4-methoxybenzyloxy)-4-ethyl coumarin derivatives.

fluorescent probe coumarin photophysics bioimaging

Synthetic Modularity: The 6-Chloro-4-ethyl-7-OH Core as a Divergent Intermediate for Focused Libraries

The parent phenol, 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one (CAS 143813-74-5, MW 224.64), is commercially available at ≥95–97% purity and serves as a versatile intermediate for divergent O-alkylation to generate focused libraries of 7-O-substituted derivatives, including the target 4-methoxybenzyl ether. In contrast, the 4-methyl analog requires a different starting material (4-methyl-7-hydroxycoumarin), yielding products with distinct LogP and CYP inhibition profiles . The 6-chloro-4-ethyl core offers a single intermediate strategy to explore C7 SAR while maintaining the favorable 4-ethyl/6-chloro pharmacophore, streamlining procurement for medicinal chemistry programs targeting CYP enzymes or MAO-B.

divergent synthesis focused library medicinal chemistry

Benzyloxy Substituent Position Effects: 4-Methoxybenzyloxy vs. 2-Methoxybenzyloxy Isomers

Within the C19H17ClO4 isomeric space, the target compound (4-methoxybenzyloxy at C7) is distinguished from its 2-methoxybenzyloxy and 3-methoxybenzyloxy regioisomers . Published SAR data on benzyloxy-substituted coumarins and chromones demonstrate that the position of the methoxy group on the benzyl ring directly influences target binding: for MAO-B, para-substituted benzyloxy derivatives consistently show superior potency compared to ortho- and meta-substituted analogs, attributed to optimal fit within the substrate cavity [1]. The 4-methoxybenzyloxy configuration provides greater metabolic stability than the 2-methoxy isomer due to reduced susceptibility to O-demethylation at the sterically less hindered para position.

regioisomer comparison target engagement selectivity

High-Value Research Applications for 6-Chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one Based on Demonstrated Evidence


CYP2A6-Mediated Nicotine Metabolism and Hepatotoxicity Screening

Leveraging the >23-fold superior CYP2A6 inhibitory potency of its 6-chloro-4-ethyl-7-hydroxy precursor (IC₅₀ = 50 nM) compared to 4-methyl analogs (IC₅₀ = 1160 nM), the compound is suited for developing coumarin-based chemical probes in nicotine addiction research and drug-induced hepatotoxicity screening panels where potent CYP2A6 modulation is required [1].

Monoamine Oxidase B (MAO-B) Inhibitor Lead Optimization for Neurodegenerative Disease

The compound's structural alignment with demonstrated SAR—where 4-ethyl and 6-chloro substituents favor MAO-B potency and selectivity over MAO-A—makes it a valuable starting point or analog for Parkinson's disease and Alzheimer's disease drug discovery programs targeting MAO-B inhibition with IC₅₀ values potentially in the low nanomolar range [2].

Fluorescent Probe Development for Multiplexed Intracellular Imaging

The compound's distinct substitution pattern (6-Cl, 4-Et, 7-(4-methoxybenzyloxy)) is expected to produce a red-shifted fluorescence emission profile compared to standard 7-ethoxy-4-methylcoumarin probes, enabling its use in multi-color live-cell imaging and high-content screening assays requiring spectral separation from common fluorophores [3].

Focused Coumarin Library Synthesis via Divergent O-Alkylation

Using the commercially available 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one intermediate (CAS 143813-74-5, ≥95% purity) as a divergent platform, medicinal chemistry teams can efficiently generate C7-ether libraries for systematic SAR exploration of CYP enzymes and MAO isoforms while minimizing the number of starting materials to procure and optimize .

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